N-(2-Iodo-4-methylphenyl)pivalamide
Description
N-(2-Iodo-4-methylphenyl)pivalamide is an aryl pivalamide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to an aniline moiety substituted with iodine at the ortho position and a methyl group at the para position. Its molecular formula is C₁₂H₁₆INO, with a molecular weight of 333.17 g/mol (calculated).
Properties
CAS No. |
205756-33-8 |
|---|---|
Molecular Formula |
C12H16INO |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(2-iodo-4-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16INO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
BGEQNDMAJXNQSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)I |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- The iodine substituent in the target compound enhances steric bulk and polarizability compared to acetyl or bromoacetyl groups.
2.2 Pyridine-Based Pivalamides
Pyridine derivatives introduce a nitrogen heteroatom, altering electronic properties. Examples from catalogs include:
Key Differences :
- Pyridine vs. Benzene : The nitrogen atom in pyridine increases polarity and hydrogen-bonding capacity, affecting solubility and interaction with biological targets.
- Halogen Positioning : Iodine at position 2 (pyridine) vs. position 2 (benzene) creates distinct steric and electronic environments. For example, 2-iodopyridines are more reactive in Suzuki couplings than aryl iodides due to nitrogen’s electron-withdrawing effect .
2.3 N-Benzylpivalamides
These derivatives feature a benzyl group instead of a substituted aryl ring. Representative examples from lithiation studies include:
Comparison Highlights :
- Benzyl vs.
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